molecular formula C11H18Cl6 B566754 1,1,1,3,10,11-Hexachloroundecane CAS No. 601523-28-8

1,1,1,3,10,11-Hexachloroundecane

Cat. No.: B566754
CAS No.: 601523-28-8
M. Wt: 362.965
InChI Key: BGUCVTBWQJKWCX-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1,1,1,3,10,11-Hexachloroundecane typically involves the chlorination of undecane. The reaction is carried out under controlled conditions to ensure the selective chlorination at the desired positions on the carbon chain. Industrial production methods often employ catalysts to enhance the reaction efficiency and yield .

Chemical Reactions Analysis

1,1,1,3,10,11-Hexachloroundecane undergoes various chemical reactions, including:

Scientific Research Applications

1,1,1,3,10,11-Hexachloroundecane is used extensively in scientific research, particularly in the fields of environmental science and toxicology. Its persistence in the environment makes it a subject of study for understanding the fate and transport of polychlorinated alkanes. Additionally, it is used as a reference standard in analytical chemistry for the detection and quantification of similar compounds in environmental samples .

Mechanism of Action

The mechanism of action of 1,1,1,3,10,11-Hexachloroundecane involves its interaction with biological membranes and enzymes. The compound can disrupt cellular processes by integrating into lipid bilayers, affecting membrane fluidity and function. It may also inhibit enzyme activity by binding to active sites or altering enzyme conformation .

Comparison with Similar Compounds

1,1,1,3,10,11-Hexachloroundecane is unique among polychlorinated alkanes due to its specific chlorination pattern and long carbon chain. Similar compounds include:

  • 1,1,1,2,2,3,4,5,5,5-Decachloropentane
  • 1,1,1,2,3,4,4,5,5,5-Decachloropentane
  • 1,1,1,2,2,3,3,4,4,5,5,5-Dodecachloropentane

These compounds share similar properties but differ in their chlorination patterns and carbon chain lengths, which can influence their chemical behavior and environmental impact .

Biological Activity

1,1,1,3,10,11-Hexachloroundecane (C₁₁H₁₈Cl₆) is a synthetic chlorinated hydrocarbon belonging to the class of polychlorinated alkanes (PCAs). This compound is characterized by its six chlorine atoms attached to a linear undecane chain and is primarily utilized in industrial applications due to its chemical stability and resistance to degradation. Understanding its biological activity is crucial for assessing its potential risks to human health and ecosystems.

  • Molecular Formula : C₁₁H₁₈Cl₆
  • Molecular Weight : 362.98 g/mol
  • CAS Number : 601523-28-8

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity that may pose risks to both human health and the environment. Its classification as a PCA suggests potential for bioaccumulation and environmental persistence.

The biological activity of this compound includes:

  • Endocrine Disruption : Similar to other chlorinated compounds, it may interfere with hormonal signaling pathways.
  • Toxicity : Studies have shown that PCAs can exhibit cytotoxic effects on various cell types.
  • Bioaccumulation Potential : Its chemical structure contributes to its persistence in biological systems.

Study 1: Toxicological Assessment

A study conducted by Feo et al. (2020) evaluated the toxicological effects of various PCAs including this compound. The findings indicated:

  • Cytotoxicity : The compound showed significant cytotoxic effects in vitro on human liver cells.
  • Genotoxicity : It was found to induce DNA damage in cultured cells.

Study 2: Environmental Impact

Research published in Environmental Science & Technology highlighted the environmental fate of PCAs. The study found:

  • Persistence : this compound demonstrated high persistence in soil and aquatic environments.
  • Bioaccumulation : It was detected in the tissues of aquatic organisms at levels indicating significant bioaccumulation potential.

Comparative Analysis with Other PCAs

Compound NameChlorination PatternUnique Features
1,2-DichlorodecaneTwo chlorine atomsLower toxicity compared to hexachloroundecane
1,2-HexachlorodecaneSix chlorine atomsMore environmentally persistent
1,2-DichlorohexadecaneTwo chlorine atomsHigher molecular weight; used as a plasticizer
2-Chloroethylvinyl etherOne chlorine atomPrimarily used in polymer production

The uniqueness of this compound lies in its specific chlorination pattern which contributes to its distinct chemical properties and biological interactions compared to similar compounds.

Properties

IUPAC Name

1,1,1,3,10,11-hexachloroundecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18Cl6/c12-8-10(14)6-4-2-1-3-5-9(13)7-11(15,16)17/h9-10H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGUCVTBWQJKWCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCC(CCl)Cl)CCC(CC(Cl)(Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18Cl6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70697784
Record name 1,1,1,3,10,11-Hexachloroundecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70697784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

601523-28-8
Record name 1,1,1,3,10,11-Hexachloroundecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70697784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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